4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid
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Overview
Description
4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid
- 4-(2,6-Dichlorophenyl)isoxazole-5-carboxylic acid
- 4-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid
Uniqueness
4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H5Cl2NO3 |
---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(8(12)3-5)7-4-13-16-9(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
SNTLMWYDOFGLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(ON=C2)C(=O)O |
Origin of Product |
United States |
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